Product packaging for (2S)-3-Methyl-1,2-butanediol(Cat. No.:CAS No. 24347-56-6)

(2S)-3-Methyl-1,2-butanediol

Cat. No.: B12779879
CAS No.: 24347-56-6
M. Wt: 104.15 g/mol
InChI Key: HJJZIMFAIMUSBW-RXMQYKEDSA-N
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Description

(2S)-3-Methyl-1,2-butanediol is a chiral diol with the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol. It is a specific stereoisomer of 3-methylbutane-1,2-diol, which is a colorless liquid with a boiling point of approximately 188 °C . This compound is related to the broader class of butanediols, which are valuable in biochemical and industrial research contexts. While other butanediol isomers like 2,3-butanediol are well-studied for their roles as platform chemicals in producing plastics, pesticides, and solvents, or as precursors for methyl ethyl ketone and 1,3-butadiene , the specific research applications and mechanism of action for the this compound stereoisomer require further characterization. It may serve as a valuable chiral building block or standard in synthetic chemistry and biochemical studies. This product is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O2 B12779879 (2S)-3-Methyl-1,2-butanediol CAS No. 24347-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24347-56-6

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(2S)-3-methylbutane-1,2-diol

InChI

InChI=1S/C5H12O2/c1-4(2)5(7)3-6/h4-7H,3H2,1-2H3/t5-/m1/s1

InChI Key

HJJZIMFAIMUSBW-RXMQYKEDSA-N

Isomeric SMILES

CC(C)[C@@H](CO)O

Canonical SMILES

CC(C)C(CO)O

Origin of Product

United States

Synthetic Strategies for 2s 3 Methyl 1,2 Butanediol

Chemoenzymatic and Biocatalytic Approaches

The use of biological systems, either as isolated enzymes or whole-cell microorganisms, offers a powerful and environmentally benign approach to the synthesis of chiral molecules like (2S)-3-Methyl-1,2-butanediol. These methods are lauded for their high stereoselectivity and mild reaction conditions.

Enzyme-Mediated Stereoselective Transformations

The stereoselective transformation of prochiral substrates using isolated enzymes is a cornerstone of biocatalysis. For the synthesis of this compound, the enzymatic reduction of a suitable keto-alcohol precursor, such as 1-hydroxy-3-methyl-2-butanone, is a key strategy. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly relevant for this transformation. These enzymes, often requiring a nicotinamide cofactor such as NADH or NADPH, can exhibit high enantioselectivity, preferentially reducing the ketone to the desired (S)-alcohol.

The selection of the enzyme is critical to achieving the desired stereochemistry. By screening a variety of ADHs and KREDs from different microbial sources, researchers can identify catalysts that exhibit a preference for producing the (2S) enantiomer. The reaction conditions, including pH, temperature, and the presence of co-solvents, are optimized to ensure high catalytic activity and stereoselectivity.

Enzyme TypeSubstrateProductStereoselectivity
Alcohol Dehydrogenase (ADH)1-hydroxy-3-methyl-2-butanoneThis compoundHigh (enzyme dependent)
Ketoreductase (KRED)1-hydroxy-3-methyl-2-butanoneThis compoundHigh (enzyme dependent)

Microbial Fermentation Pathways for Diol Production

Whole-cell microbial fermentation presents an alternative to using isolated enzymes, offering the advantage of in-situ cofactor regeneration. While direct fermentation to this compound from simple sugars is not a widely established natural pathway, metabolic engineering can be employed to create microbial cell factories for its production.

One potential strategy involves engineering common platform organisms like Escherichia coli or Saccharomyces cerevisiae. This could involve introducing genes for enzymes that can convert a central metabolite into the desired diol. For instance, a pathway could be designed to channel intermediates from amino acid biosynthesis, such as those derived from valine metabolism, towards the synthesis of 3-methyl-1,2-butanediol. This would likely involve the introduction of specific reductases and potentially other enzymes to create the desired chemical transformations.

Another approach is the biotransformation of a suitable precursor using wild-type or engineered microorganisms. For example, a microorganism could be identified or engineered to stereoselectively hydroxylate 3-methyl-1-butanol at the 1 and 2 positions.

Kinetic Resolution Methodologies in Diol Synthesis

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. In the context of 3-methyl-1,2-butanediol synthesis, a racemic mixture of the diol can be produced through conventional chemical methods. Subsequently, an enzyme, typically a lipase, is used to selectively acylate one of the enantiomers. polimi.itnih.gov

For instance, in the presence of an acyl donor like vinyl acetate, a lipase can catalyze the esterification of the (R)-enantiomer at a much faster rate than the (S)-enantiomer. This leaves the unreacted this compound in high enantiomeric excess. The esterified (R)-enantiomer can then be separated from the desired (S)-enantiomer by standard chromatographic techniques. The choice of lipase, solvent, and acyl donor are crucial for achieving high enantioselectivity (E-value). polimi.it

EnzymeSubstrateProductsOutcome
LipaseRacemic 3-methyl-1,2-butanediol(R)-3-methyl-1,2-diyl acetate and this compoundEnantiomerically enriched (2S)-diol

Enzymatic Cascade Reaction Systems for Enhanced Stereoselectivity

Enzymatic cascade reactions, where multiple enzymatic steps are carried out in a single pot, offer increased efficiency and can lead to higher stereoselectivity. For the synthesis of this compound, a cascade could be designed starting from a simple precursor like isobutyraldehyde. acs.org

A potential two-step cascade could involve a carboligase to catalyze the condensation of a two-carbon donor with isobutyraldehyde to form 1-hydroxy-3-methyl-2-butanone. This intermediate would then be stereoselectively reduced in situ by a previously selected alcohol dehydrogenase or ketoreductase that favors the formation of the (2S)-diol. acs.org This one-pot approach avoids the isolation of intermediates and can drive unfavorable equilibria towards product formation.

Asymmetric Chemical Synthesis Methodologies

Traditional organic synthesis offers a range of powerful tools for the construction of chiral molecules with high precision. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Chiral Auxiliary and Ligand-Mediated Syntheses

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. The Evans aldol reaction is a classic example of this approach and can be adapted for the synthesis of this compound. alfa-chemistry.comyoutube.comtcichemicals.comblogspot.comchem-station.com

In this strategy, a chiral oxazolidinone auxiliary is first acylated with a propionyl group. The resulting imide is then enolized, and the subsequent aldol reaction with isobutyraldehyde proceeds with high diastereoselectivity, controlled by the steric bulk of the chiral auxiliary. After the aldol reaction, the auxiliary can be cleaved to yield a β-hydroxy acid, which can then be reduced to the desired this compound.

Another powerful method is the Sharpless asymmetric dihydroxylation, which allows for the enantioselective conversion of an alkene to a vicinal diol. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgresearchgate.netharvard.edu In the context of synthesizing this compound, the starting material would be 3-methyl-1-butene. Using the AD-mix-α reagent, which contains the chiral ligand (DHQ)₂PHAL, the alkene can be dihydroxylated to stereoselectively yield this compound. The choice of the AD-mix reagent (α or β) dictates which enantiomer of the diol is formed.

MethodSubstrateReagentsProduct
Evans Aldol ReactionPropionyl-oxazolidinone and IsobutyraldehydeBoron enolate, then reduction(2S, 3R)-2-methyl-1,3-dihydroxy-4-methylpentane (precursor to the target)
Sharpless Asymmetric Dihydroxylation3-methyl-1-buteneAD-mix-α (OsO₄, K₃Fe(CN)₆, (DHQ)₂PHAL)This compound

Asymmetric hydrogenation using chiral ligands is another important strategy. A suitable α-hydroxy ketone, such as 1-hydroxy-3-methyl-2-butanone, can be enantioselectively hydrogenated to the corresponding diol. Catalysts for this transformation typically consist of a transition metal, such as ruthenium or rhodium, complexed with a chiral phosphine ligand. nih.gov The steric and electronic properties of the ligand create a chiral environment around the metal center, directing the hydrogenation to one face of the ketone and leading to the formation of the desired (2S)-enantiomer with high enantiomeric excess.

Chiral Pool Derived Syntheses from Natural Precursors

Chiral pool synthesis utilizes naturally occurring enantiopure compounds as starting materials, incorporating their inherent chirality into the target molecule. This strategy offers an efficient pathway to optically active products like this compound by bypassing the need to introduce chirality from scratch.

One notable approach begins with levoglucosenone (LGO), a chiral compound derived from the pyrolysis of cellulose (B213188). A chemo-enzymatic pathway can be employed, starting with a lipase-mediated Baeyer-Villiger oxidation of an LGO derivative. mdpi.com This is followed by key steps including palladium-catalyzed hydrogenation, tosylation, and subsequent treatment with a sodium alkoxide to form a chiral epoxide intermediate. mdpi.com This epoxide is a versatile precursor that can be opened to yield the desired diol structure.

The microbial production of related chiral diols, such as 2,3-butanediol (B46004), through fermentation processes also represents a form of chiral pool synthesis, where microorganisms generate specific stereoisomers from simple sugars. researchgate.netnih.gov These biological methods can produce high enantiomeric purity and are gaining attention as sustainable alternatives to traditional chemical synthesis. researchgate.net

Enantioselective Epoxidation and Reduction Strategies

Enantioselective reactions are crucial for creating specific stereoisomers from achiral or racemic precursors. For the synthesis of chiral diols like this compound, enantioselective epoxidation of allylic alcohols followed by ring-opening is a common and powerful strategy.

The Sharpless Asymmetric Epoxidation is a well-established method for synthesizing optically active epoxy alcohols. mdpi.com This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET), and an oxidizing agent like tert-butyl hydroperoxide (TBHP) to epoxidize an allylic alcohol with high enantioselectivity. mdpi.com The resulting chiral epoxide can then be regioselectively opened to furnish the 1,2-diol.

More recent developments include the use of peptide-based catalysts for the asymmetric epoxidation of allylic alcohols. These catalysts can exhibit high site-selectivity and enantioselectivity for specific double bonds within a polyene structure, which is particularly useful for complex molecules. nih.gov

Enantioselective reduction of a prochiral ketone is another key strategy. Specifically, the stereoselective reduction of α-substituted-β-hydroxy ketones can produce optically pure 2-substituted-1,3-diols. researchgate.net The choice of biocatalyst, often a ketoreductase enzyme, can determine whether the syn or anti diol is formed with high optical purity. researchgate.net A stereoinverting cascade deracemization process has also been developed for related diols like 1,3-butanediol. This system uses one microorganism for the enantioselective oxidation of one enantiomer, followed by a second microorganism for the asymmetric reduction of the intermediate ketone to the other enantiomer, resulting in a high yield of a single, optically pure isomer. researchgate.net

Strategy Key Reagents/Catalyst Intermediate Key Feature
Sharpless Asymmetric EpoxidationTi(iOPr)4, L-DIPT, TBHPChiral Epoxy AlcoholHigh enantioselectivity for allylic alcohols. mdpi.com
Peptide-Catalyzed EpoxidationPeptide 9b, HOBt, DMAP, H2O2Chiral EpoxideHigh site- and enantioselectivity. nih.gov
Biocatalytic ReductionKetoreductasesChiral DiolHigh stereoselectivity for syn or anti products. researchgate.net
Stereoinverting DeracemizationCandida parapsilosis, Pichia kudriavzevii4-hydroxy-2-butanoneConverts a racemate entirely to one enantiomer. researchgate.net

Diastereoselective Synthesis Routes

When a molecule contains multiple stereocenters, controlling their relative configuration is known as diastereoselection. For this compound, this involves controlling the stereochemistry at both C1 and C2.

One effective method involves allene (B1206475) hydroboration followed by an aldehyde allylboration reaction sequence. The hydroboration of an allene with diisopinocampheylborane [(Ipc)₂BH] can selectively produce a kinetic or thermodynamic allylborane intermediate. Subsequent reaction with an aldehyde yields 2-methyl-1,2-diols with high diastereoselectivity and enantiomeric excess (80-92% ee). nih.gov

Another approach utilizes chiral boronates. For instance, (R,R)-2,3-butanediol (dichloromethyl)boronate can react with an allylmagnesium halide. The resulting α-chloro boronic esters exhibit high diastereoselectivity (91-96%). researchgate.net These intermediates can be further manipulated through reactions with Grignard reagents and subsequent oxidation to yield diastereomerically enriched alcohols. researchgate.net

Biocatalytic methods using ketoreductases have also proven highly effective for the diastereoselective synthesis of related 2-substituted-1,3-diols. By selecting the appropriate enzyme, it is possible to reduce α-substituted-β-hydroxy ketones to either the syn or the anti diol with high diastereomeric and enantiomeric excess (>99% de, >99% ee). researchgate.net

Method Key Reagents Diastereoselectivity Enantioselectivity
Allene Hydroboration-Allylboration(dIpc)₂BH, Aldehydes≥20:1 (kinetic), ≥12:1 (thermodynamic)80-92% ee
Chiral Boronate Homologation(R,R)-2,3-Butanediol (dichloromethyl)boronate, ZnCl₂91-96% deN/A
Ketoreductase-catalyzed reductionEnzyme specific>99% de>99% ee

Hydrogenation and Hydrolysis Routes

Synthetic routes involving hydrogenation and hydrolysis are fundamental in organic chemistry and are applied to the synthesis of various diols. These steps are often used to reduce double bonds or carbonyl groups and to cleave esters or epoxides, respectively.

A multi-step process for producing related diols like 2-methyl-1,3-propanediol involves the hydroformylation of a cyclic acetal (derived from acrolein and another diol) in the presence of a rhodium complex catalyst. google.comgoogle.com The resulting aldehyde is then subjected to hydrogenation and hydrolysis to yield a mixture of diols. google.comgoogle.com

The industrial preparation of 2,3-butanediol can be achieved through the hydrolysis of 2,3-epoxybutane. wikipedia.org The stereochemical outcome of the diol is dependent on the stereochemistry of the starting epoxide. wikipedia.org This highlights the importance of the preceding epoxidation step in controlling the final product's configuration.

In some syntheses, hydrogenation is used to saturate carbon-carbon double bonds after the primary stereocenters have been established. For example, in a diastereoselective synthesis of a related diol, an oxidation step with hydrogen peroxide follows the main carbon-carbon bond-forming reactions to yield the final alcohol product. researchgate.net

Stereochemical Aspects and Chirality Control in 2s 3 Methyl 1,2 Butanediol Synthesis

Enantiomeric Purity and Diastereomeric Excess Determination

The assessment of stereochemical purity is paramount in the synthesis of chiral compounds like (2S)-3-Methyl-1,2-butanediol. This involves quantifying the presence of the desired stereoisomer in relation to its undesired counterparts. The two key metrics for this are enantiomeric excess (e.e.) for enantiomers and diastereomeric excess (d.e.) for diastereomers. unacademy.com

A variety of analytical techniques are employed to determine the enantiomeric and diastereomeric purity of vicinal diols. These methods often involve the conversion of the stereoisomers into species that can be distinguished and quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): One common approach involves reacting the diol with a chiral derivatizing agent to form diastereomeric esters or other derivatives. acs.orgnih.gov These newly formed diastereomers have distinct NMR spectra, allowing for the integration of specific signals to determine their ratio. acs.org For instance, chiral boronic acids can react with diols to form diastereomeric boronate esters, whose proton or carbon NMR signals can be resolved and quantified. rsc.orgrsc.org

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating enantiomers. gcms.cz The diol, often after derivatization to increase its volatility (e.g., as trifluoroacetyl derivatives), is passed through a column containing a chiral stationary phase. sigmaaldrich.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, chiral HPLC employs a chiral stationary phase to separate enantiomers. sigmaaldrich.comsigmaaldrich.com This method is widely used for its versatility and applicability to a broad range of compounds without the need for derivatization in many cases. researchgate.netmdpi.com The enantiomers of the diol interact differently with the chiral stationary phase, leading to their separation and subsequent detection.

The diastereomeric excess is a measure of the purity of a sample with respect to its diastereomers and is calculated as the absolute difference between the mole fractions of the major and minor diastereomers. unacademy.com

The following table summarizes the common methods for determining the enantiomeric purity of vicinal diols:

Analytical MethodPrincipleAdvantagesCommon Derivatizing Agents/Stationary Phases
NMR Spectroscopy Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. acs.orgnih.govProvides detailed structural information; relatively straightforward sample preparation.Mosher's acid, chiral boronic acids, 2-formylphenylboronic acid with an enantiopure amine. acs.orgnih.govrsc.org
Chiral Gas Chromatography (GC) Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. gcms.czHigh resolution and sensitivity; suitable for volatile compounds.Cyclodextrin-based chiral stationary phases. sigmaaldrich.com
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers based on their differential interaction with a chiral stationary phase in the liquid phase. sigmaaldrich.comBroad applicability; can be used for non-volatile compounds; preparative scale is possible.Polysaccharide-based (e.g., cellulose (B213188), amylose) or cyclodextrin-based chiral stationary phases. mdpi.com

Absolute Configuration Assignment Methodologies

Assigning the absolute configuration of a chiral center involves determining the precise spatial arrangement of its substituents. For this compound, this means confirming the 'S' configuration at the C2 position.

Cahn-Ingold-Prelog (CIP) Priority Rules: The most widely used method for assigning the absolute configuration is the Cahn-Ingold-Prelog (CIP) system. wikipedia.orglibretexts.org This set of rules prioritizes the four substituents attached to the chiral center based on atomic number. khanacademy.org

For this compound, the chiral center is the carbon atom at position 2 (C2). The four groups attached to C2 are:

-OH (hydroxyl group)

-CH(CH₃)₂ (isopropyl group)

-CH₂OH (hydroxymethyl group)

-H (hydrogen atom)

The priorities are assigned as follows:

-OH: The oxygen atom has the highest atomic number (8) directly attached to the chiral center.

-CH(CH₃)₂: The carbon of the isopropyl group is attached to another carbon and two hydrogens.

-CH₂OH: The carbon of the hydroxymethyl group is attached to an oxygen and two hydrogens. Comparing the isopropyl and hydroxymethyl groups, we look at the atoms attached to the carbon. The isopropyl group's carbon is attached to two other carbons, while the hydroxymethyl group's carbon is attached to one oxygen. Oxygen (atomic number 8) has a higher priority than carbon (atomic number 6). Therefore, the -CH₂OH group has a higher priority than the -CH(CH₃)₂ group.

-H: The hydrogen atom has the lowest atomic number (1).

With the lowest priority group (-H) pointing away from the viewer, the sequence from the highest priority (1) to the third highest priority (3) is traced. For this compound, this sequence (-OH → -CH₂OH → -CH(CH₃)₂) proceeds in a counter-clockwise direction, which corresponds to the 'S' configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful experimental technique that can determine the absolute configuration of a chiral molecule in solution. nih.govresearchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. schrodinger.comnih.gov The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known absolute configuration (e.g., the 'S' configuration). A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. researchgate.net

MethodologyPrincipleApplication to this compound
Cahn-Ingold-Prelog (CIP) Rules A set of sequence rules to assign priorities to the substituents around a chiral center based on atomic number. wikipedia.orgThe priorities of the groups attached to the C2 chiral center are determined, and the 'S' configuration is assigned based on the counter-clockwise arrangement of the prioritized groups.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectral fingerprint for a specific enantiomer. nih.govresearchgate.netThe experimental VCD spectrum of the synthesized diol is compared with the theoretically predicted spectrum for the (S)-enantiomer to confirm the absolute configuration.

Principles of Stereocontrol in Reaction Pathways

Achieving a high level of stereocontrol is a central challenge in the synthesis of enantiomerically pure compounds like this compound. This involves employing synthetic strategies that favor the formation of one stereoisomer over others. rsc.orgnih.govrsc.org

Asymmetric Dihydroxylation: A prominent method for the stereocontrolled synthesis of vicinal diols is the Sharpless Asymmetric Dihydroxylation. wikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to convert an alkene into a diol with high enantioselectivity. organicreactions.orgic.ac.uk The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), dictates which face of the alkene is hydroxylated, thereby controlling the absolute configuration of the resulting diol. york.ac.ukacs.org

To synthesize this compound, the starting alkene would be 3-methyl-1-butene. The Sharpless Asymmetric Dihydroxylation of this alkene using an appropriate chiral ligand (e.g., AD-mix-β, which contains a DHQD-based ligand) would selectively produce the (S)-enantiomer of the diol.

The general catalytic cycle for the Sharpless Asymmetric Dihydroxylation involves the following key steps:

Formation of a complex between osmium tetroxide and the chiral ligand.

[3+2] cycloaddition of this complex to the alkene, which occurs in a stereospecific manner directed by the chiral ligand.

Hydrolysis of the resulting osmate ester to yield the diol and regenerate the osmium catalyst with the aid of a co-oxidant.

The stereochemical outcome is predictable based on the structure of the alkene and the specific chiral ligand used. This predictability and the high enantioselectivities typically achieved make asymmetric dihydroxylation a powerful tool for accessing chiral diols like this compound.

Principle/ReactionDescriptionRelevance to this compound Synthesis
Stereocontrol The ability to direct a chemical reaction to form a specific stereoisomer preferentially. nih.govEssential for obtaining this compound in high enantiomeric purity.
Sharpless Asymmetric Dihydroxylation A catalytic method for the enantioselective conversion of alkenes to vicinal diols using osmium tetroxide and a chiral ligand. wikipedia.orgA key synthetic route to this compound from 3-methyl-1-butene, where the choice of chiral ligand determines the formation of the (S)-enantiomer.

Advanced Analytical Characterization of 2s 3 Methyl 1,2 Butanediol

Spectroscopic Techniques for Stereoisomer Differentiation (e.g., Chiral NMR, CD Spectroscopy)

Spectroscopic methods are powerful non-separative techniques for differentiating stereoisomers. Chiral Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly valuable for providing information on the absolute configuration and enantiomeric composition of chiral molecules like (2S)-3-Methyl-1,2-butanediol.

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in a chiral environment, can effectively distinguish between enantiomers. This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), or by using a chiral solvating agent (CSA). These diastereomeric complexes or solvates are chemically non-equivalent and will exhibit distinct signals in the NMR spectrum, most commonly the ¹H or ¹⁹F NMR spectrum. nih.gov

For chiral diols, chiral boronic acids have proven to be excellent CDAs because they react readily with the 1,2-diol functionality to form stable cyclic boronate esters. rsc.orgrsc.org The resulting diastereomeric esters produce well-resolved, distinct NMR signals, allowing for the determination of enantiomeric excess (ee). rsc.org A general approach involves mixing the diol sample with a chiral agent in an NMR tube and acquiring the spectrum. rsc.orgscispace.com

A notable method involves a three-component system where the diol is derivatized with 2-formylphenylboronic acid and an enantiopure amine, such as α-methylbenzylamine. sigmaaldrich.com This forms diastereoisomeric iminoboronate esters that show well-resolved signals in the ¹H NMR spectrum, enabling the quantification of each enantiomer. sigmaaldrich.com Another advanced technique utilizes ¹⁹F NMR spectroscopy in conjunction with a CF₃-labeled chiral amine probe that reacts with 2-formylphenylboronic acid and the diol analyte. nih.gov The resulting diastereoisomeric boronic esters exhibit unique ¹⁹F NMR chemical shifts, providing a sensitive method for chiral discrimination. nih.gov

Table 1: Chiral Derivatizing Agents (CDAs) for NMR-based Enantiodiscrimination of Diols
Chiral Derivatizing Agent (CDA)Analyte ClassNMR NucleusPrincipleReference
(S)-(+)-N-acetylphenylglycineboronic acid1,2-Diols¹HFormation of diastereomeric boronic esters. rsc.org
Bridged Boric Acid DVarious Diols¹HForms stable cyclic esters with large chemical shift non-equivalence (ΔΔδ). rsc.orgrsc.org
2-Formylphenylboronic acid / Chiral Amine1,2-, 1,3-, and 1,4-Diols¹HThree-component system forms diastereomeric iminoboronate esters. sigmaaldrich.com
CF₃-labeled Chiral Amine / 2-Formylphenylboronic acidDiols and Diphenols¹⁹FForms diastereomeric boronic esters with distinct ¹⁹F signals. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a highly sensitive technique for studying the stereochemical features of molecules. While simple aliphatic diols like 3-Methyl-1,2-butanediol lack strong chromophores and thus may exhibit weak electronic CD signals in the far-UV region, derivatization with a chromophoric group can enhance the signal and facilitate analysis. The sign and intensity of the CD signal (Cotton effect) are directly related to the molecule's absolute configuration. Although specific CD spectral data for this compound are not widely published, the principles of CD spectroscopy are broadly applied for the structural elucidation of chiral compounds. ethz.ch Photoelectron Circular Dichroism (PECD) is another advanced technique that offers high sensitivity for chiral differentiation in the gas phase. rsc.org

Chromatographic Methods for Enantiomeric and Diastereomeric Separation (e.g., Chiral GC, HPLC)

Chromatography is the most widely used technique for the separation and quantification of stereoisomers. csfarmacie.cz Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods for resolving enantiomers and diastereomers of compounds like 3-Methyl-1,2-butanediol. phenomenex.comgcms.cz

Chiral Gas Chromatography (GC)

Chiral GC is suitable for the analysis of volatile and thermally stable compounds. The separation of enantiomers is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer. gcms.cz For chiral diols, cyclodextrin-based CSPs are particularly effective. researchgate.net These are macrocyclic oligosaccharides that can include enantiomers in their chiral cavity, leading to differential retention times. Various derivatized cyclodextrins are commercially available, offering a range of selectivities for different classes of compounds, including alcohols and diols. researchgate.net To improve volatility and peak shape, diols are often derivatized, for example by acylation, prior to GC analysis. researchgate.net

Table 2: Examples of Chiral GC Stationary Phases for Separation of Chiral Alcohols/Diols
Stationary Phase TypeCommercial Name ExampleApplicable CompoundsReference
Permethylated β-cyclodextrinβ-DEX-120Alcohols, diols, esters, ketones researchgate.net
2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrinβ-DEX-225Small molecules: alcohols, esters researchgate.net
2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrinRt-βDEXsmGeneral purpose, terpenes, alcohols researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and powerful tool for enantiomeric separation. phenomenex.com Separation can be achieved through two main strategies:

Direct Separation using Chiral Stationary Phases (CSPs) : This is the most common approach, where the racemic mixture is passed through a column containing a chiral selector immobilized on the support material. nih.govresearchgate.net CSPs based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic glycopeptides are widely used. researchgate.netsigmaaldrich.com The choice of mobile phase (normal phase, reversed-phase, or polar organic mode) is crucial for achieving optimal separation. sigmaaldrich.comsigmaaldrich.com

Indirect Separation via Diastereomer Formation : In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC column (e.g., silica (B1680970) gel or C18). nih.gov This approach can be very effective, though it requires an additional reaction step and a pure derivatizing agent. nih.gov

For a compound like this compound, direct separation on a polysaccharide-based CSP would be a primary strategy to explore.

In-situ and Online Analytical Monitoring in Synthetic Processes

The stereoselective synthesis of a specific isomer like this compound requires careful control of reaction conditions to maximize yield and enantiomeric purity. In-situ and online analytical monitoring, often referred to as Process Analytical Technology (PAT), provides real-time information about a chemical reaction without the need for sample extraction and offline analysis. nih.gov

For stereoselective syntheses, spectroscopic techniques are often employed for in-situ monitoring. Techniques like Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time. mdpi.com When applied to chiral synthesis, these methods can track reaction kinetics and conversion. While these common spectroscopic tools are not inherently chiral, they are invaluable for process control which indirectly affects stereochemical outcomes.

More advanced in-situ methods for directly monitoring chirality are emerging. For instance, online HPLC systems can be integrated with a reactor to automatically sample and analyze the reaction mixture, providing real-time data on both conversion and enantiomeric excess. While specific applications for the synthesis of this compound are not documented in readily available literature, the principles of PAT are broadly applicable to optimize such stereoselective processes. acs.org Real-time monitoring allows for rapid adjustments to reaction parameters (e.g., temperature, catalyst loading), leading to improved process efficiency and product quality. mdpi.com

Applications of 2s 3 Methyl 1,2 Butanediol in Complex Molecule Synthesis

Utilization as a Chiral Building Block for Fine Chemicals and Pharmaceuticals

The enantiomerically pure nature of (2S)-3-Methyl-1,2-butanediol makes it an important starting material or intermediate in the synthesis of high-value fine chemicals and pharmaceuticals. Chiral building blocks are fundamental in drug development, as the biological activity of a molecule is often dependent on its specific stereochemistry.

The application of chiral diols, such as the related 2,3-butanediol (B46004), as building blocks in the asymmetric synthesis of chiral compounds with two stereogenic centers has been well-documented. researchgate.net These stereoisomers are valuable as auxiliaries in synthetic processes. researchgate.net The principles of utilizing such chiral diols extend to this compound, where its specific stereoconfiguration can be imparted to a target molecule.

Role in Asymmetric Synthesis of Biologically Active Compounds and Natural Products

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically active compounds and natural products. This compound plays a significant role in this field by providing a readily available source of chirality.

The 2-methyl-1,2-diol structural motif is a common feature in a variety of natural products. nih.gov The stereocontrolled synthesis of these units is therefore a critical challenge. Enantioselective methods, such as those involving allene (B1206475) hydroboration-aldehyde allylboration reaction sequences, have been developed to produce 2-methyl-1,2-diols with good yield and high enantiomeric excess. nih.gov These synthetic strategies underscore the importance of accessing chiral diols like this compound for the construction of complex natural product frameworks.

The table below illustrates examples of related chiral diols and their applications in the synthesis of biologically active molecules, highlighting the general utility of this class of compounds.

Chiral Diol DerivativeApplication in SynthesisReference
(R,R)-2,3-ButanediolUsed in the synthesis of (2S,3S)-3-methyl-5-hexen-2-ol researchgate.net
2-Methyl-1,2-syn- and anti-3-butenediolsKey structural motifs in various natural products nih.gov

These examples demonstrate the strategic importance of chiral diols in building complex stereochemistries found in nature. The specific stereocenters of this compound can be strategically incorporated into a larger molecule, guiding the formation of subsequent stereocenters and ultimately leading to the desired biologically active target.

Precursor in the Development of Chiral Catalysts and Ligands for Asymmetric Reactions

Beyond its role as a structural component, this compound and related chiral diols can serve as precursors for the synthesis of chiral ligands and catalysts. These chiral catalysts are instrumental in asymmetric reactions, where a small amount of a chiral substance can generate large quantities of an enantiomerically enriched product.

Chiral diols are often used to create a chiral environment around a metal center in a catalyst. This chiral pocket influences the trajectory of reactants, favoring the formation of one stereoisomer over the other. For instance, chiral diols can be converted into chiral phosphines, phosphites, or other coordinating groups that bind to transition metals used in a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions.

While direct examples involving this compound as a ligand precursor require more specific investigation, the utility of similar diols is well-established. For example, derivatives of 2,3-butanediol have been employed in the creation of chiral environments for catalysis. researchgate.net The structural rigidity and well-defined stereochemistry of diols like this compound make them excellent candidates for the design of new and effective chiral ligands.

Application in the Synthesis of Specialized Polymeric and Material Science Components

In the realm of material science, the incorporation of chiral units into polymers can lead to materials with unique and desirable properties. This compound can be utilized as a monomer or a modifying agent in the synthesis of specialized polymers.

The introduction of a chiral diol into a polymer backbone can influence the polymer's morphology, thermal properties, and mechanical behavior. For example, related butanediols have been used in the production of polyester (B1180765) resins and plasticizers. wikipedia.org The stereochemistry of the diol can affect the crystallinity and melting point of the resulting polymer.

Furthermore, chiral polymers have applications in areas such as chiral chromatography, where they are used as the stationary phase for the separation of enantiomers, and in the development of materials with specific optical properties. While the direct polymerization of this compound is not extensively documented in the provided search results, the use of other butanediol (B1596017) isomers in polymer synthesis suggests a potential application for this chiral diol in creating novel polymeric materials. For instance, 2,3-butanediol is a precursor to various plastics. wikipedia.org The use of bio-based diols like 2,3-butanediol in the synthesis of aqueous dispersions for barrier packaging applications also points to the growing interest in sustainable and functional polymers derived from such monomers. mdpi.com

Theoretical and Computational Studies on 2s 3 Methyl 1,2 Butanediol

Conformational Analysis and Molecular Modeling

The three-dimensional structure of a molecule is fundamental to its physical and chemical properties. For a flexible molecule like (2S)-3-Methyl-1,2-butanediol, multiple conformations exist due to rotation around its single bonds. Conformational analysis through molecular modeling aims to identify the stable conformers and their relative energies.

Computational studies on analogous vicinal diols, such as 1,2-ethanediol (B42446) and 2,3-butanediol (B46004), have consistently shown that the most stable conformations are stabilized by an intramolecular hydrogen bond between the two hydroxyl groups. This interaction typically favors a gauche arrangement of the O-C-C-O dihedral angle. In the case of this compound, a similar trend is expected. The molecule's conformational landscape is primarily dictated by the rotation around the C1-C2 and C2-C3 bonds.

The presence of the stereocenter at the C2 position and the bulky isopropyl group at the C3 position introduces significant steric constraints that influence the relative stability of the possible conformers. Molecular mechanics and quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the geometries and energies of these conformers.

A systematic conformational search would likely reveal several low-energy structures. The stability of these conformers is a balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric repulsions between the methyl groups of the isopropyl moiety, the hydroxyl groups, and the hydroxymethyl group. The most stable conformer would be the one that maximizes the hydrogen bonding interaction while minimizing steric strain. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in chemical reactions.

Interactive Data Table: Predicted Low-Energy Conformers of this compound (Note: This table is illustrative, based on principles from related diols, as specific data for this compound is not available in the searched literature.)

ConformerO-C-C-O Dihedral Angle (°)C1-C2-C3-C4 Dihedral Angle (°)Relative Energy (kcal/mol)Key Feature
I ~60 (gauche)~180 (anti)0.00Intramolecular H-bond, minimized steric hindrance
II ~60 (gauche)~60 (gauche)1.5Intramolecular H-bond, some steric strain
III ~180 (anti)~180 (anti)3.0No intramolecular H-bond

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and intermediates. For this compound, a common reaction is acid-catalyzed dehydration. Studies on the dehydration of similar diols, like 2,3-butanediol, reveal potential reaction pathways leading to the formation of unsaturated alcohols or ketones.

In the case of this compound, dehydration could proceed through different mechanisms. For instance, the reaction could involve the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation intermediate. This carbocation could then undergo rearrangement or elimination to yield various products. Computational methods, such as DFT, can be used to map out the potential energy surface of the reaction, calculating the energies of reactants, intermediates, transition states, and products.

For example, a plausible pathway for the dehydration of this compound is the pinacol (B44631) rearrangement. In this mechanism, the secondary hydroxyl group is protonated and leaves as water, leading to a tertiary carbocation. A subsequent 1,2-hydride shift from the adjacent carbon would result in the formation of 3-methyl-2-butanone. Alternatively, elimination of a proton from an adjacent carbon could lead to the formation of an enol, which would then tautomerize to the ketone.

By calculating the activation energies for each possible step, computational chemists can predict the most likely reaction pathway and the major products. These calculations also provide insights into the role of the catalyst and the solvent in the reaction mechanism.

Prediction of Stereoselectivity in Catalytic Processes

A significant application of computational chemistry is the prediction of stereoselectivity in asymmetric catalysis. For a chiral molecule like this compound, its reactions with other chiral or prochiral molecules in the presence of a catalyst can lead to the formation of diastereomeric or enantiomeric products in unequal amounts.

Computational modeling can explain and predict the stereochemical outcome of such reactions by analyzing the transition states leading to the different stereoisomers. The stereoselectivity is determined by the difference in the activation free energies (ΔΔG‡) of the diastereomeric transition states. A lower activation energy for one transition state compared to another implies that the reaction will preferentially proceed through that pathway, leading to an excess of one stereoisomer.

For instance, if this compound is used as a chiral ligand for a metal catalyst in an asymmetric reaction, computational models can be built for the catalyst-substrate complexes. By examining the non-covalent interactions, such as steric hindrance and hydrogen bonding, within the transition state structures for the formation of the different product stereoisomers, the origins of the stereoselectivity can be elucidated. DFT calculations are particularly useful for accurately modeling these complex systems and providing reliable energy differences. This predictive capability is invaluable for the rational design of new catalysts and the optimization of reaction conditions to achieve high stereoselectivity.

Future Research Directions and Emerging Paradigms

Novel Biocatalytic Systems for Sustainable and Efficient Production

The pursuit of green and sustainable chemical manufacturing has put a spotlight on biocatalysis. For the production of (2S)-3-Methyl-1,2-butanediol, future research is expected to focus on developing novel enzyme-based systems that offer high stereoselectivity and efficiency. While the broader family of 2,3-butanediol (B46004) stereoisomers can be produced via microbial fermentation, achieving high yields of specific, less common isomers like this compound requires a more tailored enzymatic approach. researchgate.net

Key research directions will likely involve:

Enzyme Discovery and Engineering: Screening for novel oxidoreductases and lyases with inherent selectivity for the desired stereoisomer will be a primary focus. Furthermore, protein engineering and directed evolution techniques will be crucial for optimizing enzyme activity, stability, and stereospecificity. The goal is to create robust biocatalysts that can efficiently convert prochiral substrates or resolve racemic mixtures to yield the enantiopure (2S) isomer.

Metabolic Engineering: Genetically engineering microorganisms to create whole-cell biocatalysts is a promising strategy. researchgate.net This involves designing and constructing artificial metabolic pathways that channel carbon flux from simple feedstocks, such as sugars, towards the target molecule. This approach could lead to cost-effective and sustainable one-pot production processes.

Enzymatic Cascades: The development of multi-enzyme cascade reactions, where several enzymatic steps are performed sequentially in a single reactor, represents a highly efficient strategy. researchgate.net For instance, a cascade could involve a lyase-catalyzed carbon-carbon bond formation followed by a stereoselective reduction catalyzed by an oxidoreductase to form the desired diol. researchgate.net

Research ApproachObjectivePotential Advantages
Enzyme EngineeringEnhance stereoselectivity and activity of existing enzymes.High purity of the target isomer, reduced downstream processing.
Metabolic EngineeringDevelop whole-cell catalysts for direct production from renewable feedstocks.Lower production costs, improved sustainability.
Enzymatic CascadesCombine multiple enzymatic reactions in a one-pot synthesis.Increased efficiency, reduced waste, simplified process.

Development of Advanced Asymmetric Catalytic Systems

While biocatalysis offers a green route, traditional asymmetric catalysis remains a powerful tool for the precise synthesis of chiral molecules. Future research in this area will aim to develop highly efficient and selective catalytic systems for producing this compound. The inherent chirality of molecules plays a crucial role in biological systems, making the synthesis of single-enantiomer drugs a primary objective in the pharmaceutical industry. nih.govmdpi.com

Emerging paradigms in this field include:

Novel Chiral Ligands and Catalysts: The design and synthesis of new chiral ligands for metal-based catalysts are central to advancing asymmetric synthesis. Research will likely focus on creating catalysts that can achieve high enantiomeric excess (e.e.) under mild reaction conditions. This includes the development of catalysts based on earth-abundant and non-toxic metals.

Organocatalysis: Metal-free organocatalysis has emerged as a significant area of research. The development of small organic molecules as chiral catalysts offers advantages such as lower toxicity and air/moisture stability. Future work could explore the use of proline derivatives or other chiral amines and phosphoric acids to catalyze the stereoselective synthesis of precursors to this compound.

Kinetic Resolution: For racemic mixtures of 3-methyl-1,2-butanediol, advanced methods for dynamic kinetic resolution could be developed. This involves the use of a chiral catalyst to selectively transform one enantiomer into a different product while leaving the desired (2S) isomer untouched, or to interconvert the unwanted enantiomer into the desired one.

Integration of Flow Chemistry with Stereoselective Synthesis

The integration of continuous flow chemistry with stereoselective synthesis is a rapidly growing field that offers significant advantages over traditional batch processing. nih.govmdpi.com This technology is particularly well-suited for the synthesis of chiral compounds like this compound, where precise control over reaction parameters is critical for achieving high stereoselectivity. acs.org

Future research is expected to concentrate on:

Immobilized Catalysts: The development of robust methods for immobilizing chiral catalysts (both enzymatic and chemical) onto solid supports is key to their application in flow reactors. nih.gov This allows for easy separation of the catalyst from the product stream, catalyst recycling, and the potential for long-term continuous operation.

Microreactor Technology: The use of microreactors provides enhanced heat and mass transfer, allowing for more precise control over reaction conditions such as temperature, pressure, and residence time. nih.gov This level of control can lead to improved yields, higher selectivity, and safer operation, particularly for highly exothermic or fast reactions.

Flow Chemistry AdvantageImpact on this compound Synthesis
Precise ControlImproved stereoselectivity and yield.
Catalyst ImmobilizationEnables catalyst reuse and continuous production.
Enhanced SafetyBetter management of reaction heat and hazardous intermediates.
Process IntensificationReduced reactor size, lower solvent usage, and faster production.

Exploration of New Application Areas in Advanced Materials and Specialty Chemicals

While the primary interest in chiral diols often lies in their use as intermediates for pharmaceuticals and fine chemicals, there is a growing exploration of their potential in materials science. The specific stereochemistry of this compound could impart unique properties to polymers and other advanced materials.

Prospective application areas for future investigation include:

Chiral Polymers: Incorporation of this compound as a monomer could lead to the synthesis of novel biodegradable polyesters and polyurethanes with specific chiral properties. nih.gov These materials could find applications in areas such as chiral chromatography, enantioselective separations, and as specialized biocompatible materials. The branched structure of related diols is known to enhance properties like flexibility and toughness in polymers. gantrade.com

Specialty Solvents and Additives: Chiral diols can be used as chiral solvating agents in spectroscopy or as additives to control the properties of liquid crystals. The unique structure of this compound could offer new possibilities in these fields.

Precursors for Fine Chemicals: As a chiral building block, this diol can serve as a precursor for the synthesis of a wide range of other valuable chiral compounds. Its derivatives could be used in the production of fragrances, and other specialty chemicals where stereochemistry is critical to function. The broader class of butanediols are precursors to a variety of chemicals including plasticizers and resins. wikipedia.orgwikipedia.orgresearchgate.net

The continued exploration of these research avenues will be critical in realizing the full scientific and commercial potential of this compound.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of (2S)-3-Methyl-1,2-butanediol in synthetic samples?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers and verify the (2S) configuration.
  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to confirm stereochemistry and detect impurities. For example, compare chemical shifts with known diol standards .
  • GC-MS : Employ polar columns (e.g., DB-WAX) under optimized temperature gradients to separate isomers and quantify purity. Refer to NIST’s GC parameters for 1,2-butanediol analogs as a baseline .
    • Data Interpretation : Cross-reference retention times and spectral data with databases like NIST Chemistry WebBook for validation .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodology :

  • Asymmetric Catalysis : Utilize Sharpless asymmetric dihydroxylation or enzymatic reduction (e.g., ketoreductases) to favor the (2S) configuration.
  • Purification : Perform fractional distillation followed by recrystallization in non-polar solvents to remove racemic byproducts.
  • Safety : Adopt protocols for handling hygroscopic diols, including inert atmosphere storage and PPE (gloves, goggles) as outlined in safety data sheets for analogous compounds .

Advanced Research Questions

Q. How can kinetic parameters such as dimerization or degradation rates be experimentally determined for this compound under varying conditions?

  • Methodology :

  • Kinetic Studies : Use 1H^1H-NMR to monitor time-dependent changes in acetonitrile or aqueous solutions at controlled temperatures (e.g., 24–45°C). Reference kinetic tables for structurally related compounds like 3-methyl-1,2-xylylene to design rate calculations .
  • Activation Energy : Apply the Arrhenius equation using rate constants derived from multiple temperatures. For example, measure half-lives at 24.6°C, 35.4°C, and 44.9°C to compute EaE_a .
    • Data Contradictions : Address discrepancies (e.g., solvent polarity effects) by replicating experiments in alternative solvents (DMSO, THF) and validating with HPLC-MS.

Q. What experimental strategies resolve contradictory data in pharmacological studies comparing this compound with its isomers?

  • Methodology :

  • Comparative Pharmacological Assays : Design dose-response studies in murine models to evaluate NAD+^+ reduction, locomotor activity, and tolerance. Reference protocols for 1,2-, 1,3-, and 2,3-butanediol isomers, ensuring standardized dosing and controls .
  • Statistical Analysis : Use ANOVA or mixed-effects models to account for inter-isomer variability. For example, isolate enantiomer-specific effects by comparing (2S) with (2R) analogs .
    • Contradiction Mitigation : Validate findings via orthogonal assays (e.g., enzyme-linked redox assays) and cross-check metabolite profiles using LC-HRMS.

Q. How can metabolic pathways of this compound be mapped in model organisms?

  • Methodology :

  • Isotopic Labeling : Administer 13C^{13}C-labeled compound to track incorporation into glycolysis or TCA cycle intermediates via mass spectrometry.
  • Enzyme Profiling : Incubate liver microsomes with the compound and quantify NADPH-dependent oxidation products. Reference murine studies on butanediol tolerance and NAD+^+ interactions .
    • Advanced Tools : Use CRISPR-engineered knockout models to identify specific dehydrogenases (e.g., ADH4) responsible for metabolic conversion.

Key Considerations

  • Stereochemical Purity : Always verify enantiomeric excess (ee) via polarimetry or chiral GC to avoid confounding biological results .
  • Safety Protocols : Follow guidelines for hygroscopic diols, including spill containment and waste segregation, as per SDS recommendations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.